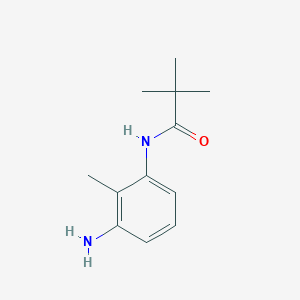

N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide

Description

N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide (CAS: 926239-47-6) is a pivalamide derivative with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol. It features a 3-amino-2-methylphenyl group attached to a 2,2-dimethylpropanamide (pivalamide) moiety. Its structural uniqueness lies in the combination of a sterically hindered pivaloyl group and a meta-amino-ortho-methyl-substituted aromatic ring, which influences its reactivity and interaction profiles.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHGAIOKFWUKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding nitro or hydroxyl derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Substitution: Substitution reactions can occur at the amino group or the phenyl ring. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, sulfonyl chlorides, alkylating agents, various solvents and catalysts.

Major Products Formed:

Oxidation: Nitro derivatives, hydroxyl derivatives.

Reduction: Amines.

Substitution: Halogenated, sulfonylated, or alkylated derivatives.

Scientific Research Applications

Organic Synthesis

N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Oxidation : Can yield carboxylic acids or amides.

- Reduction : Capable of producing amines or alcohols.

- Substitution Reactions : Can lead to alkylated derivatives using nucleophilic substitution methods.

Pharmaceutical Development

The compound has shown potential in the development of pharmaceuticals due to its structural characteristics that may influence biological activity. Notable applications include:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell growth. For example, studies have shown significant growth inhibition percentages against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions ranging from 51% to 86% .

- Anti-inflammatory Properties : In vitro studies demonstrated that this compound significantly reduced the secretion of inflammatory mediators in activated macrophages at concentrations between 10 to 50 µM, with an IC50 value around 25 µM .

Neuropharmacological Effects

Research indicates that this compound may enhance serotonin levels in neuronal cultures, suggesting its potential in treating mood disorders .

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity towards several cancer types, with a notable ability to inhibit tumor growth effectively.

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HCT-116 | 56.4 |

Case Study 2: Anti-inflammatory Activity

In a separate investigation focusing on anti-inflammatory effects, the compound was tested on activated macrophages. The findings revealed a dose-dependent reduction in inflammatory mediator secretion.

| Concentration (µM) | Inflammatory Mediator Reduction (%) |

|---|---|

| 10 | 30 |

| 25 | 50 |

| 50 | 70 |

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amino group and the amide functionality allow the compound to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Substituent Effects

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s amino group (electron-donating) contrasts with halogenated analogs (e.g., bromo or iodo derivatives), which are electron-withdrawing. This difference impacts electronic density and reactivity in further synthetic modifications .

Key Observations:

- Temperature Sensitivity : Halogenation reactions (e.g., iodination in ) require cryogenic conditions, increasing operational complexity compared to the target compound’s straightforward amidation.

- Catalytic Efficiency : Palladium-catalyzed methods () achieve high yields but involve costly catalysts, whereas the target compound’s synthesis is more cost-effective .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations:

- Solubility: The target compound’s low water solubility is typical for pivalamides, necessitating organic solvents for handling. Methoxy- or amino-substituted analogs (e.g., ) show improved solubility .

- Stability : Steric protection from the pivaloyl group enhances the target compound’s stability compared to light-sensitive naphthalene derivatives .

Biological Activity

N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural characteristics. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₈N₂O

Molar Mass: 206.28 g/mol

The compound features an amide functional group, which is pivotal for its biological interactions. Its structure allows for the formation of hydrogen bonds and π-π interactions, influencing its binding affinity to various biological targets.

The mechanism of action for this compound involves:

- Hydrogen Bonding: The amino and amide groups enable the formation of hydrogen bonds with proteins and enzymes.

- Binding Interactions: The compound may interact with specific receptors or enzymes involved in inflammatory responses or neurotransmission.

- Modulation of Biological Pathways: These interactions can lead to modulation of various biological pathways, potentially contributing to therapeutic effects such as anti-inflammatory or analgesic actions .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity: Preliminary studies suggest that the compound may reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways.

- Neurotransmitter Interaction: The presence of the amino group suggests potential interactions with neurotransmitter systems, which may contribute to its effects on mood and cognition.

- Anticancer Potential: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential applications in cancer therapy .

Study 1: Anti-inflammatory Activity

A study conducted by researchers aimed to evaluate the anti-inflammatory properties of this compound. The findings indicated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines in cultured macrophages. The results suggested that the compound could be a candidate for developing new anti-inflammatory drugs.

Study 2: Anticancer Properties

In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including HeLa cells. The IC50 values ranged from 0.12 to 0.69 μM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) . This study highlights the potential for these compounds in cancer treatment modalities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 0.12 - 0.69 | Antiproliferative in HeLa cells |

| Doxorubicin | 2.29 | Standard chemotherapy agent |

| N-(3-Aminophenyl)-2,2-dimethylpropanamide | Varies | Potential anti-inflammatory effects |

Q & A

Q. What are the standard synthetic protocols for N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide?

- Methodological Answer : The compound is typically synthesized via acylation of 3-amino-2-methylaniline with 2,2-dimethylpropanoyl chloride under anhydrous conditions. A base (e.g., triethylamine) is used to scavenge HCl, and the reaction is monitored by TLC. Purification involves recrystallization or column chromatography using silica gel and a hexane/ethyl acetate gradient . Key Validation : Confirm product identity via H/C NMR (aromatic protons at δ 6.5–7.5 ppm, amide carbonyl at ~170 ppm) and HRMS (exact mass: 206.29 g/mol) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR to resolve aromatic and amide protons, alongside FT-IR for carbonyl (C=O) stretching (~1650–1700 cm).

- Mass Spectrometry : HRMS to verify molecular formula (CHNO).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement if crystallized .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pddba) or ligands (S-Phos) to enhance coupling efficiency in derivative synthesis .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for solubility and reaction kinetics.

- Scale-Up Considerations : Use flow chemistry to maintain anhydrous conditions and reduce side reactions .

Q. How do researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both fluorescence-based enzymatic assays and SPR (surface plasmon resonance) for binding affinity.

- Structural Analysis : Perform co-crystallization with target enzymes (e.g., kinases) to confirm binding modes via X-ray diffraction .

- Meta-Analysis : Compare datasets across studies, accounting for variables like buffer pH, assay temperature, and compound purity .

Q. What strategies are employed to study the compound’s interactions with biological targets at the molecular level?

- Methodological Answer :

- Biophysical Techniques : Use ITC (isothermal titration calorimetry) to quantify binding thermodynamics and NMR titration for residue-specific interactions.

- Computational Docking : Pair AutoDock Vina or Schrödinger with MD simulations to predict binding poses and validate with mutagenesis studies .

- In Situ Profiling : Apply click chemistry (e.g., alkyne-tagged analogs) for live-cell imaging and target identification .

Q. How is the compound’s stability and toxicity profile assessed in preclinical studies?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varied pH (1–10) and temperatures (4–40°C), analyzed via HPLC-UV .

- Toxicity Screening : Use in vitro models (MTT assay on HepG2 cells) and in vivo zebrafish embryos for acute toxicity (LC determination) .

- Metabolite Identification : Employ LC-MS/MS to track metabolic pathways (e.g., oxidation to quinone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.